molecular formula C19H23FN2O2S B2421778 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 954023-56-4

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2421778
CAS No.: 954023-56-4
M. Wt: 362.46
InChI Key: KJQYLQAMKIEGFV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic substitution reactions involving fluorobenzene derivatives.

    Introduction of the thiophen-2-ylmethyl group: This step may involve the use of thiophene derivatives and appropriate alkylating agents.

    Formation of the piperidin-4-ylmethyl group: This can be synthesized using piperidine derivatives and suitable reagents.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide lies in the presence of the fluorophenoxy group, which may impart distinct chemical and biological properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.

For detailed and specific information, consulting scientific literature and research articles is recommended.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-25-18/h1-6,11,15H,7-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQYLQAMKIEGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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